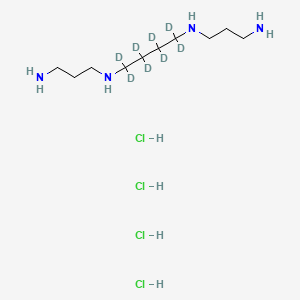

Spermine-butane-d8 tetrahydrochloride

Descripción general

Descripción

Spermine-butane-d8 tetrahydrochloride: is a derivative of spermine, a naturally occurring polyamine found in the nucleus of cells. This compound is used extensively in scientific research due to its unique properties and applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the chemical modification of spermine by introducing butane-d8 and hydrochloric acid.

Industrial Production Methods: The compound is typically produced in a controlled laboratory environment using standard organic synthesis techniques, ensuring high purity and consistency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, alkaline conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various halogenating agents, depending on the desired substitution.

Major Products Formed:

Oxidation: Spermine derivatives with higher oxidation states.

Reduction: Reduced forms of spermine.

Substitution: Spermine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Spermine-butane-d8 tetrahydrochloride serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can undergo oxidation reactions with agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Involves replacing atoms or groups within the compound.

Molecular Biology

The compound plays a crucial role in molecular biology, particularly in studies involving DNA and chromatin structure:

- DNA Interaction : It stabilizes DNA structures, facilitating the precipitation and isolation of DNA from aqueous solutions, which is essential for genetic studies.

| Application | Description |

|---|---|

| DNA Precipitation | Aids in isolating DNA from solutions |

| Chromatin Studies | Aggregates chromatin for structural analysis |

| Gene Transfer | Acts as a building block for gene transfer agents |

Medicine

In medical research, this compound has been investigated for its potential as a biomarker in cancer detection:

- A study indicated that urinary spermine levels could differentiate prostate cancer from non-cancerous conditions, suggesting its utility in diagnostics .

Case Study 1: Prostate Cancer Detection

A pilot study explored the role of urinary spermine as a biomarker for prostate cancer (PCa). The study involved 165 patients undergoing biopsy, revealing that elevated spermine levels were associated with PCa detection . This case underscores the significance of this compound in clinical diagnostics.

Case Study 2: Molecularly Imprinted Polymers (MIPs)

Research focused on developing MIPs targeting urinary spermine demonstrated the compound's ability to be captured and extracted effectively. The study highlighted the specific adsorption properties of MIPs towards spermine, enhancing detection methods for cancer biomarkers .

Biochemical Mechanism of Action

This compound interacts with various molecular targets, influencing their structural and functional properties:

- Molecular Targets : Primarily interacts with enzymes and proteins.

- Biochemical Pathways : Involved in the regulation of nucleic acid function, stabilizing DNA structures.

Comparación Con Compuestos Similares

Spermidine: Another polyamine with similar biological functions.

Putrescine: A simpler polyamine with fewer amino groups.

Cadaverine: A polyamine with a similar structure but different biological activity.

Uniqueness: Spermine-butane-d8 tetrahydrochloride is unique due to its incorporation of butane-d8, which enhances its stability and reactivity compared to other polyamines.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and its potential applications in various fields

Actividad Biológica

Spermine-butane-d8 tetrahydrochloride is a deuterated derivative of spermine, a naturally occurring polyamine that plays a crucial role in cellular functions. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the modulation of cellular processes and its applications in molecular biology.

- Molecular Formula : C₁₀H₃₀Cl₄N₄

- Molecular Weight : 334.157 g/mol

- Solubility : Highly soluble in water (348.2 g/L at 20°C)

- Stability : Known to be stable under physiological conditions

This compound interacts with various molecular targets, influencing their structural and functional properties. Key aspects of its mechanism include:

- DNA Interaction : The compound stabilizes DNA structures, facilitating the precipitation and isolation of DNA from aqueous solutions. This property is particularly useful in genetic studies and molecular biology applications.

- Chromatin Aggregation : It aids in the aggregation of chromatin, which is vital for studying chromosomal structures and gene expression regulation.

- Ion Channel Modulation : Research indicates that spermine derivatives can modulate ion channels, affecting cellular signaling pathways.

Pharmacokinetics

This compound is characterized by:

- Water Solubility : Enhances its bioavailability and ease of use in laboratory settings.

- Non-toxicity : Generally regarded as safe for use in biological experiments.

Applications in Scientific Research

This compound is employed across various fields, including:

- Molecular Biology : Used as a reagent for DNA precipitation and chromatin studies.

- Gene Transfer Studies : Acts as a building block for gene transfer agents, facilitating the transfer of genetic material into cells.

- Pharmacological Research : Investigated for its effects on cell signaling and potential therapeutic applications.

Data Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| DNA Stabilization | Aids in the stabilization and precipitation of DNA from solutions | |

| Chromatin Aggregation | Facilitates chromatin aggregation for structural studies | |

| Ion Channel Modulation | Modulates ion channels affecting cellular signaling pathways | |

| Gene Transfer | Serves as a building block for agents used in gene transfer experiments |

Case Studies

-

DNA Precipitation in Cancer Research :

In a study involving breast cancer tissue, this compound was utilized to precipitate DNA from low salt aqueous buffers, demonstrating its effectiveness in isolating nucleic acids from complex biological samples . -

Chromatin Structure Analysis :

Researchers have employed this compound to analyze chromatin structures, aiding in the understanding of gene regulation mechanisms under various physiological conditions . -

Modulation of Ion Channels :

A recent investigation highlighted the role of this compound in modulating ion channels, which could have implications for understanding cellular excitability and neurotransmission processes.

Análisis De Reacciones Químicas

Chemical Reactions

Spermine-butane-d8 tetrahydrochloride participates in oxidation, reduction, and substitution reactions, driven by its polyamine structure.

a. Oxidation

-

Mechanism : Reacts with oxidizing agents (e.g., hydrogen peroxide) under alkaline conditions to form oxidized polyamine derivatives .

-

Products : Includes spermine dialdehyde, which interacts with glutathione during detoxification .

b. Reduction

-

Mechanism : Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether converts oxidized derivatives back to their reduced forms.

c. Substitution

-

Mechanism : Halogenation or acetylation at amine groups alters reactivity and DNA-binding properties .

d. Radical Scavenging

-

Mechanism : Spermine directly neutralizes hydroxyl radicals (·OH), forming hydroxyspermine adducts .

-

Key Data :

Fragment Formula m/z ¹³C₂¹²C₈H₂₀N₂O₂ C₁₃H₂₀N₂O₂ 203 ¹³C¹²C₆H₁₄NO C₇H₁₄NO 130 ¹³C¹²C₂H₈N₂O C₃H₈N₂O 90

Biochemical Mechanisms

a. DNA Interaction

-

Mechanism : Binds to negatively charged DNA through electrostatic interactions, stabilizing double-stranded structures .

b. Antioxidant Activity

c. Metabolic Pathways

Regulatory Considerations

Q & A

Basic Research Questions

Q. What is the role of Spermine-butane-d8 tetrahydrochloride in isotopic labeling studies, and how does its deuterated structure influence experimental outcomes?

this compound is a deuterated polyamine used to trace metabolic pathways and quantify endogenous spermine via mass spectrometry (MS). The deuterium substitution minimizes isotopic interference, enabling precise tracking in cellular uptake, excretion, or enzymatic modification studies. Researchers should validate its purity using -NMR to confirm deuterium enrichment (>98%) and ensure solubility in aqueous buffers (adjusted to pH 7.4 for physiological conditions) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method includes:

- Sample preparation : Deproteinization with methanol:acetonitrile (1:1) to minimize matrix effects.

- Chromatography : Reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradient.

- Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 348 → 129 for quantification). Calibration curves should span 1–1000 ng/mL with ≤15% variability .

Q. How should researchers handle stability challenges during storage and experimental use?

Store lyophilized this compound at -80°C in desiccated conditions to prevent hygroscopic degradation. For in vitro studies, prepare fresh solutions in phosphate-buffered saline (PBS) and avoid freeze-thaw cycles. Stability under physiological pH (7.0–7.8) should be confirmed via UV-Vis spectroscopy (absorbance at 260 nm) over 24 hours .

Advanced Research Questions

Q. How can experimental design address contradictions in cellular uptake data for this compound across different cell lines?

Discrepancies may arise from variations in polyamine transporter (PAT1/SLC3A2) expression. To resolve this:

- Control experiments : Knockdown PAT1 using siRNA and compare uptake via LC-MS/MS.

- Data normalization : Express uptake relative to total protein content (Bradford assay).

- Statistical rigor : Apply two-way ANOVA to assess cell-line-specific effects and treatment interactions, followed by Bonferroni correction for multiple comparisons .

Q. What methodologies optimize the use of this compound in studying polyamine homeostasis under hypoxic conditions?

Hypoxia alters polyamine metabolism via HIF-1α regulation. A robust approach includes:

- Hypoxia induction : Use 1% O chambers and validate hypoxia via HIF-1α western blot.

- Isotope dilution assays : Co-administer -labeled spermidine to distinguish hypoxia-specific metabolic flux.

- Data integration : Combine MS data with transcriptomic analysis (RNA-seq) of polyamine biosynthesis genes (e.g., ODC1, SRM) .

Q. How can researchers differentiate between artifact and genuine biological effects when using this compound in in vivo models?

Artifacts may arise from off-target binding or deuterium kinetic isotope effects. Mitigation strategies:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in wild-type vs. polyamine-deficient (e.g., SMS knockout) mice.

- Cross-validation : Compare results with non-deuterated spermine controls.

- Mechanistic studies : Use CRISPR-Cas9 to disrupt putative binding partners identified via co-immunoprecipitation .

Q. Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC values. For skewed data, apply Box-Cox transformation. Report 95% confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC) .

Q. How should researchers validate the specificity of antibodies used in this compound immunoassays?

Perform:

- Competitive ELISA : Pre-incubate antibodies with excess deuterated vs. non-deuterated spermine.

- Cross-reactivity screening : Test against structurally similar polyamines (e.g., spermidine-d6).

- Negative controls : Include tissue samples from polyamine-depleted models .

Q. Cross-Disciplinary Applications

Q. What innovations in synthetic chemistry could improve the yield of this compound?

Optimize deuterium incorporation via catalytic deuteration using Pd/C or Raney nickel under D atmosphere. Monitor reaction progress via -NMR and purify intermediates using ion-exchange chromatography (Dowex 50WX8 resin) .

Q. How can this compound be integrated with CRISPR-Cas9 screens to study polyamine-related gene networks?

Combine pooled CRISPR libraries (e.g., Brunello) with LC-MS-based metabolomics. Prioritize hits via gene set enrichment analysis (GSEA) focusing on polyamine metabolism pathways (KEGG: map00330). Validate using stable isotope-resolved tracing (SIRM) .

Propiedades

IUPAC Name |

N,N'-bis(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H/i1D2,2D2,7D2,8D2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKUDAXZWHPFH-XDLCHPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])NCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703032 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-85-9 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.